16-Desmethyl-16-(hydroxymethyl)rifaximin is a derivative of rifaximin, a semi-synthetic antibiotic derived from rifamycin SV. This compound is notable for its structural modifications, specifically the removal of a methyl group and the addition of a hydroxymethyl group at the 16th position of the rifaximin molecule. It is classified as an impurity of rifaximin, often referred to in pharmaceutical contexts as Impurity H. The compound has gained attention for its potential biological activities and implications in drug formulation.
Information on the specific hazards of Unii-X5ZC3G20EC is unavailable. Rifaximin, however, is generally well-tolerated with minimal side effects. However, potential allergic reactions and gastrointestinal disturbances have been reported [].
The analysis of Unii-X5ZC3G20EC is limited by the lack of specific research on this impurity. Future studies could focus on:
These reactions are crucial for understanding its stability and behavior in different environments .
The biological activity of 16-desmethyl-16-(hydroxymethyl)rifaximin is primarily linked to its role as an antibiotic. It exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria, similar to rifaximin itself. Additionally, it acts as a pregnane X receptor agonist, which may influence drug metabolism and transport mechanisms in human cells . Its unique structure may also affect its pharmacokinetics and efficacy compared to its parent compound.
The synthesis of 16-desmethyl-16-(hydroxymethyl)rifaximin typically involves:
These methods are designed to yield high purity levels suitable for pharmaceutical applications .
The primary applications of 16-desmethyl-16-(hydroxymethyl)rifaximin include:
These applications highlight its significance in both therapeutic contexts and pharmaceutical development .
Interaction studies involving 16-desmethyl-16-(hydroxymethyl)rifaximin focus on:
Such studies are essential for ensuring safety and efficacy in clinical use .
Several compounds are structurally or functionally similar to 16-desmethyl-16-(hydroxymethyl)rifaximin. These include:
Compound Name | Description | Unique Features |
---|---|---|
Rifaximin | Parent compound; semi-synthetic antibiotic | Broad-spectrum antibacterial activity |
16-Methoxymethylrifaximin | Another derivative with a methoxy group | Different pharmacokinetics due to methoxy addition |
Rifaximin Impurity D | Related impurity with variations in structure | May exhibit different biological activities |
Each of these compounds shares similarities but also possesses unique characteristics that differentiate them from 16-desmethyl-16-(hydroxymethyl)rifaximin. Understanding these differences is crucial for optimizing therapeutic applications and minimizing adverse effects .
16-Desmethyl-16-(hydroxymethyl)rifaximin possesses the molecular formula C43H51N3O12, representing a structural modification of the parent rifaximin molecule [1] [2]. The compound exhibits a molecular weight of 801.9 g/mol, which is approximately 16 atomic mass units greater than rifaximin due to the substitution of a methyl group with a hydroxymethyl group [1] [2]. The Chemical Abstracts Service registry number for this compound is 1210022-90-4, and it carries the Unique Ingredient Identifier X5ZC3G20EC assigned by regulatory authorities [1] [2] [4].
The structural elucidation of this compound has been extensively characterized through advanced analytical techniques [15] [16]. The molecule maintains the characteristic rifamycin backbone structure, featuring the complex hexacyclic core system typical of ansamycin antibiotics [1] [15]. The key structural modification occurs at position 16 of the aliphatic chain, where the original methyl group in rifaximin has been replaced with a hydroxymethyl functional group (-CH2OH) [15] [16].
The International Union of Pure and Applied Chemistry nomenclature for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate [1]. This complex nomenclature reflects the intricate polycyclic structure characteristic of rifamycin derivatives.
The stereochemical configuration of 16-Desmethyl-16-(hydroxymethyl)rifaximin is characterized by absolute stereochemistry with nine defined stereocenters out of nine total stereocenters present in the molecule [2]. The compound maintains the same stereochemical configuration as the parent rifaximin molecule at all positions except for the modification at position 16 [15] [16].
The spatial configuration follows the established pattern of rifamycin antibiotics, with specific stereochemical descriptors including (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) [4] [25] [28]. The presence of multiple chiral centers contributes to the three-dimensional structure essential for biological activity, although the specific biological implications are not within the scope of this structural analysis.
The molecular geometry demonstrates the characteristic ansa chain configuration that bridges the aromatic chromophore, creating the distinctive macrocyclic structure [26] [27]. The introduction of the hydroxymethyl group at position 16 does not significantly alter the overall conformational preferences of the molecule, as evidenced by structural studies [15] [16].
Property | Value |
---|---|
Defined Stereocenters | 9/9 |
E/Z Centers | 3 |
Optical Activity | Unspecified |
Stereochemistry Type | Absolute |
The physicochemical properties of 16-Desmethyl-16-(hydroxymethyl)rifaximin reflect its structural similarity to rifaximin while incorporating the effects of the hydroxymethyl substitution [1] [2]. The compound exhibits a calculated density of 1.39 ± 0.1 g/cm³ and a predicted pKa value of 2.81 ± 0.70, indicating moderate acidity [32].
The molecular weight of 801.9 g/mol places this compound in the category of large organic molecules typical of rifamycin derivatives [1] [2]. The exact mass has been determined as 801.34727407 Da through high-resolution mass spectrometry [1]. The compound demonstrates a calculated XLogP3-AA value of 6.2, suggesting significant lipophilicity [1].
Hydrogen bonding characteristics include six hydrogen bond donor sites and thirteen hydrogen bond acceptor sites, reflecting the multiple hydroxyl groups and oxygen-containing functional groups present in the structure [1]. The rotatable bond count of four indicates moderate conformational flexibility within the ansa chain region [1].
Solubility characteristics have been reported as soluble in methanol and dimethyl sulfoxide, which is consistent with the polar hydroxymethyl modification increasing the overall polarity compared to the parent molecule [9]. Storage recommendations typically specify refrigeration at 2-8°C to maintain compound stability [6].
Property | Value | Method |
---|---|---|
Molecular Weight | 801.9 g/mol | Calculated |
Exact Mass | 801.34727407 Da | High-resolution MS |
Density | 1.39 ± 0.1 g/cm³ | Predicted |
pKa | 2.81 ± 0.70 | Predicted |
XLogP3-AA | 6.2 | Calculated |
H-bond Donors | 6 | Calculated |
H-bond Acceptors | 13 | Calculated |
Rotatable Bonds | 4 | Calculated |
The structural comparison between 16-Desmethyl-16-(hydroxymethyl)rifaximin and rifaximin reveals a highly specific modification that maintains the overall molecular architecture while introducing distinct chemical properties [10] [11] [13]. Rifaximin possesses the molecular formula C43H51N3O11 with a molecular weight of 785.9 g/mol, indicating the addition of one oxygen atom and two hydrogen atoms in the derivative compound [10] [11].
The parent rifaximin molecule contains a methyl group at position 16 of the ansa chain, whereas the derivative features a hydroxymethyl group (-CH2OH) at the same position [15] [16]. This substitution represents the loss of one methyl group and the gain of one hydroxymethyl group, resulting in the net addition of one oxygen atom to the molecular formula [15].
The aromatic chromophore system remains identical between the two compounds, as evidenced by ultraviolet-visible spectroscopy studies showing no significant differences in the absorption maxima at 219, 236, 293, 372, and 453 nanometers [15]. This observation confirms that the structural modification is localized to the aliphatic ansa chain and does not affect the extended conjugated system responsible for the characteristic optical properties.
Nuclear magnetic resonance spectroscopy analysis has revealed that all other structural features remain unchanged, with identical chemical shift patterns for the aromatic protons and the majority of aliphatic protons [15]. The key distinguishing feature in the proton nuclear magnetic resonance spectrum is the absence of the methyl singlet that appears in rifaximin and the appearance of an AB system characteristic of a -CH2OH group [15].
Compound | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
Rifaximin | C43H51N3O11 | 785.9 g/mol | Methyl group at position 16 |
16-Desmethyl-16-(hydroxymethyl)rifaximin | C43H51N3O12 | 801.9 g/mol | Hydroxymethyl group at position 16 |
Nuclear magnetic resonance spectroscopy has provided comprehensive structural confirmation of 16-Desmethyl-16-(hydroxymethyl)rifaximin through detailed analysis of both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum demonstrates characteristic features that distinguish this compound from the parent rifaximin molecule.
The most significant spectroscopic evidence comes from the observation of an AB system in the proton nuclear magnetic resonance spectrum, with chemical shifts at δA = 4.67 ppm and δB = 4.73 ppm, exhibiting a coupling constant JAB = 12.5 Hz [15]. This AB system is diagnostic of the methylene protons in the hydroxymethyl group (-CH2OH) and is absent in the rifaximin spectrum [15].
The carbon-13 nuclear magnetic resonance spectrum, analyzed using Attached Proton Test techniques, confirms the structural modification through the absence of an odd carbon peak in the methyl region that would correspond to the original methyl group in rifaximin [15]. Instead, an even carbon peak appears at δ 64.65 ppm, consistent with the chemical shift expected for a carbon atom in a -CH2OH environment [15].
Heteronuclear Multiple Quantum Coherence analysis has confirmed the correlation between the methylene carbon at 64.65 ppm and the two protons of the AB system, providing definitive evidence for the hydroxymethyl substitution [15]. Heteronuclear Multiple Bond Correlation spectroscopy has revealed connectivity patterns consistent with the proposed structure, showing correlations between the methylene protons and neighboring carbon atoms in the ansa chain [15].
The remainder of the proton nuclear magnetic resonance spectrum closely matches that of rifaximin, with all four methyl doublets and five methyl singlets corresponding to positions 8′, 13, 14, 36, and 37 remaining unchanged [15]. This spectroscopic evidence confirms that the structural modification is limited to position 16 and does not affect other parts of the molecule.
Mass spectrometry analysis of 16-Desmethyl-16-(hydroxymethyl)rifaximin has revealed characteristic fragmentation patterns that provide structural confirmation and distinguish this compound from related rifamycin derivatives [15] [16]. Electrospray ionization mass spectrometry in both positive and negative ion modes has been employed to elucidate the fragmentation pathways.
In positive ion mode electrospray ionization, the molecular ion peak appears at m/z 802 [M+H]+, confirming the molecular weight of 801.9 g/mol [15]. The fragmentation pattern shows similarities to rifaximin while exhibiting specific differences attributable to the hydroxymethyl modification [15]. Key fragment ions include losses consistent with the acetyl group, water molecules, and portions of the ansa chain.
The fragmentation pathway in positive ion mode demonstrates the loss of 18 mass units corresponding to water elimination from the hydroxymethyl group, generating a characteristic fragment that is not observed in rifaximin mass spectra [15]. Additional fragmentation patterns show the stepwise breakdown of the ansa chain, with fragment ions that reflect the presence of the hydroxymethyl substituent.
Negative ion mode electrospray ionization provides complementary fragmentation information, with the molecular ion appearing at m/z 800 [M-H]- [15]. The fragmentation pattern in negative ion mode shows characteristic losses that parallel those observed for rifaximin but with mass shifts consistent with the hydroxymethyl modification [15].
Tandem mass spectrometry experiments have confirmed the proposed structure through collision-induced dissociation studies that generate diagnostic fragment ions [15]. The fragmentation patterns support the localization of the structural modification to position 16 of the ansa chain and confirm the presence of the hydroxymethyl functional group.
Fourier transform infrared spectroscopy has provided valuable structural information for 16-Desmethyl-16-(hydroxymethyl)rifaximin, revealing characteristic absorption bands that confirm the presence of key functional groups [15]. The infrared spectrum demonstrates strong structural similarity to rifaximin while showing specific differences attributable to the hydroxymethyl modification.
The infrared spectrum exhibits major absorption bands at 3608, 3583, 3401, 1727, and 1647 cm⁻¹, which are consistent with the presence of hydroxyl groups, carbonyl functionalities, and the aromatic chromophore system [15]. These absorption frequencies closely match those observed for rifaximin, confirming the retention of the core structural features.
A particularly noteworthy difference appears in the carbon-hydrogen stretching region, where the relative intensities of bands at 2924 cm⁻¹ and 2963-2965 cm⁻¹ show dramatic differences compared to rifaximin [15]. This observation is consistent with the replacement of a methyl group with a hydroxymethyl group, which alters the carbon-hydrogen stretching pattern in this spectral region.
The hydroxyl stretching region shows characteristic absorption bands that support the presence of the additional hydroxyl group in the hydroxymethyl substituent [15]. The carbonyl stretching frequencies remain essentially unchanged, confirming that the modification does not affect the carbonyl functionalities present in the molecule [15].